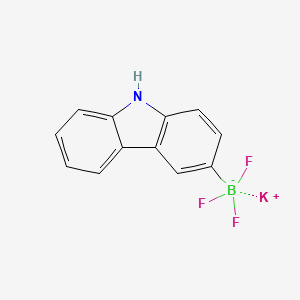
2-(Hept-6-yn-1-yl)propanedioicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hept-6-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4 It is characterized by the presence of a hept-6-yn-1-yl group attached to a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-6-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives with hept-6-yne. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic substitution with hept-6-yne.
Industrial Production Methods
Industrial production of 2-(Hept-6-yn-1-yl)propanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hept-6-yn-1-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(Hept-6-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hept-6-yn-1-yl)propanedioic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A simpler dicarboxylic acid with similar reactivity but lacking the alkyne group.
Hept-6-yne: An alkyne compound that can be used as a precursor in the synthesis of 2-(Hept-6-yn-1-yl)propanedioic acid.
Propargyl alcohol: Contains an alkyne group and is used in similar synthetic applications.
Uniqueness
2-(Hept-6-yn-1-yl)propanedioic acid is unique due to the combination of the alkyne group and the propanedioic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
90927-19-8 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-hept-6-ynylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h1,8H,3-7H2,(H,11,12)(H,13,14) |
InChI Key |
QNTYJXVBBNVWQY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

